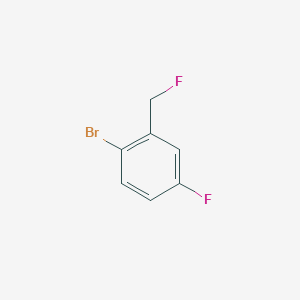

1-溴-4-氟-2-(氟甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Bromo-4-fluoro-2-(fluoromethyl)benzene” is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .

Molecular Structure Analysis

The molecular formula of “1-Bromo-4-fluoro-2-(fluoromethyl)benzene” is BrC6H4F . It has a molecular weight of 175.00 . The structure is planar, typical for benzene derivatives .Chemical Reactions Analysis

“1-Bromo-4-fluoro-2-(fluoromethyl)benzene” is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It can also form a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis

“1-Bromo-4-fluoro-2-(fluoromethyl)benzene” is a colorless liquid . It has a boiling point of 150°C and a melting point of -16°C . The density is 1.593 g/mL at 25°C . It is insoluble in water .科学研究应用

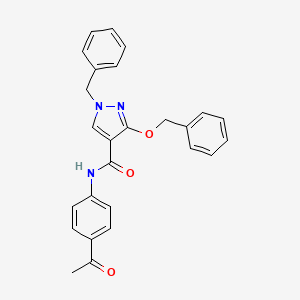

Synthesis of TADF Dyes in OLED Applications

2-Bromo-5-fluorobenzyl fluoride is used as a precursor for the synthesis of a thermally activated delayed fluorescence (TADF) dye, named as 2-phenoxazine-5-acridine-benzonitrile . This dye is synthesized in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination . The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5% .

Synthesis of APIs in Antitumor and Anti-inflammatory Applications

The compound is also used in the synthesis of quinazolines for use in antitumor and anti-inflammatory applications . The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzyl fluoride facilitates its synthesis into quinazolines .

Synthesis of 5-Fluoro-3-Substituted Benzoxaboroles

2-Bromo-5-fluorobenzaldehyde, a related compound, is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These compounds are used in material science as molecular receptors, building block in crystal engineering, as steroid conjugates for molecular imprinting, dyes and biosensors of alpha hydroxyl carboxylic acids .

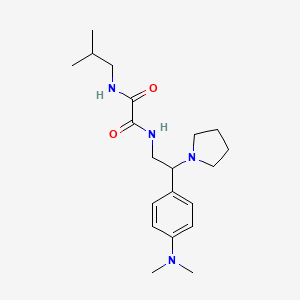

Synthesis of Tetrasubstituted Alkenes

1-Bromo-4-fluoro-2-(fluoromethyl)benzene is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .

Synthesis of Atypical Antipsychotic Agents

1-Bromo-4-fluoro-2-(fluoromethyl)benzene is used as an intermediate in the synthesis of atypical antipsychotic agents .

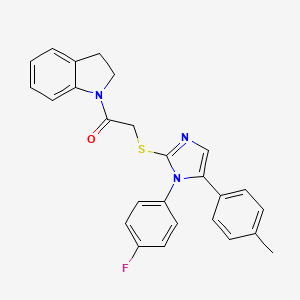

Suzuki-Miyaura Coupling Reaction

1-Bromo-4-fluoro-2-(fluoromethyl)benzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .

安全和危害

未来方向

作用机制

Target of Action

It is known that fluorinated compounds often interact with various enzymes and receptors in the body due to their unique chemical properties .

Mode of Action

For instance, fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .

Biochemical Pathways

It’s known that fluorinated compounds can influence various biochemical pathways due to their ability to form stable bonds with other elements .

Pharmacokinetics

It’s known that the pharmacokinetic properties of fluorinated compounds can be influenced by their strong electronegativity and small size .

Result of Action

Fluorinated compounds are known to have a wide range of effects at the molecular and cellular levels, depending on their specific structures and the targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluorobenzyl fluoride . For instance, the presence of other compounds, pH levels, temperature, and other factors can affect how this compound interacts with its targets and how stable it remains in various environments .

属性

IUPAC Name |

1-bromo-4-fluoro-2-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEROKAKMSQQVMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CF)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluorobenzyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812335.png)

![N-(4-butylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812336.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2812342.png)

![N6-(2-chloroethyl)-2,3-dihydroimidazo[1,2-b]pyridazin-6-amine hydrochloride](/img/structure/B2812348.png)

![2',3',4,5,5',6'-Hexahydro-3H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]](/img/structure/B2812350.png)

![2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride](/img/structure/B2812353.png)

![2-(4-Methoxyphenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2812354.png)